An In-depth Technical Guide on the Chemical and Physical Properties of Pentane, 2,2'-oxybis-
An In-depth Technical Guide on the Chemical and Physical Properties of Pentane, 2,2'-oxybis-
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of Pentane, 2,2'-oxybis- , also known by its synonym bis(1-methylbutyl) ether. Due to the limited availability of specific experimental data for this compound, this guide also includes information on the related isomer, dipentyl ether, for comparative purposes, and outlines general experimental protocols for the determination of key properties.
Chemical Identity and Physical Properties
"Pentane, 2,2'-oxybis-" is an organic compound classified as an ether. Its chemical structure consists of two 1-methylbutyl groups linked by an oxygen atom. The available identifying information and physical properties are summarized in the tables below.
Table 1: Chemical Identification of Pentane, 2,2'-oxybis-
| Identifier | Value |
| Chemical Name | Pentane, 2,2'-oxybis- |
| Synonym | bis(1-methylbutyl) ether |
| CAS Number | 56762-00-6 |
| Molecular Formula | C10H22O |
| Molecular Weight | 158.2811 g/mol |
| IUPAC Name | 2-(1-methylbutoxy)pentane |
| InChI | InChI=1S/C10H22O/c1-5-7-9(3)11-10(4)8-6-2/h9-10H,5-8H2,1-4H3 |
| InChIKey | UVEFRWMGQRNNDB-UHFFFAOYSA-N |
Table 2: Known and Predicted Physical Properties of Pentane, 2,2'-oxybis-
| Property | Value | Source |
| Boiling Point | Data not readily available | - |
| Melting Point | Data not readily available | - |
| Density | Data not readily available | - |
| Solubility | Expected to be insoluble in water and soluble in common organic solvents. | General ether properties |
Table 3: Physical Properties of Dipentyl Ether (CAS 693-65-2) for Comparison
| Property | Value |
| Boiling Point | 187-188 °C[1] |
| Melting Point | -69 °C[1] |
| Density | 0.785 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.412[1] |
Spectroscopic Data
Detailed experimental spectroscopic data for "Pentane, 2,2'-oxybis-" is not widely available in public databases. However, the expected spectral characteristics can be inferred from the general properties of aliphatic ethers.
-
¹H NMR: Protons on the carbons adjacent to the ether oxygen (the -CH- group) are expected to show a downfield shift to the region of 3.4-4.5 ppm.[2][3][4][5][6] The other alkyl protons would appear further upfield.
-
¹³C NMR: The carbon atoms directly bonded to the ether oxygen would exhibit a significant downfield shift.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show fragmentation patterns typical of ethers, including alpha-cleavage to form oxonium ions.
-
Infrared (IR) Spectroscopy: A characteristic strong C-O stretching band would be expected in the region of 1000-1300 cm⁻¹.
Experimental Protocols
Detailed experimental protocols for the determination of the physical and chemical properties of "Pentane, 2,2'-oxybis-" are not specifically documented. However, standard methodologies for characterizing liquid organic compounds are applicable.
Determination of Boiling Point
The boiling point of a liquid can be determined by distillation.[7]
Apparatus:
-
Round-bottom flask
-
Heating mantle or oil bath
-
Distillation head with a condenser
-
Thermometer
-
Receiving flask
-
Boiling chips
Procedure:
-
Place a small volume of the liquid sample into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.[7][8][9]
Determination of Density
The density of a liquid can be determined using a pycnometer or by measuring the mass of a known volume.[10][11][12][13][14]
Apparatus:
-
Pycnometer (a glass flask with a specific, accurately known volume)
-
Analytical balance
Procedure:
-
Clean and dry the pycnometer and determine its mass accurately.
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped.
-
Place the stopper and wipe any excess liquid from the outside.
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
Procedure:
-
Dissolve a small amount of the sample in a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process and analyze the resulting spectra to determine chemical shifts, coupling constants, and integration, which will help in elucidating the structure.[2][3][4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying components of a mixture.[15][16]
Apparatus:
-
Gas chromatograph coupled to a mass spectrometer
-
Appropriate GC column (e.g., a non-polar or medium-polarity column)
-
Helium or other suitable carrier gas
Procedure:
-
Prepare a dilute solution of the sample in a volatile organic solvent.[17]
-
Inject a small volume of the solution into the GC.
-
The sample is vaporized and carried through the GC column by the carrier gas, where it is separated based on its boiling point and interaction with the stationary phase.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound.[18]
Reactivity and Stability
Aliphatic ethers are generally unreactive compounds.[19] They are stable to most bases, and oxidizing and reducing agents. However, they can undergo cleavage when heated with strong acids (e.g., HBr or HI). Like many ethers, "Pentane, 2,2'-oxybis-" may have a tendency to form explosive peroxides upon prolonged exposure to air and light. Therefore, it should be stored in a cool, dark, and tightly sealed container.
Biological Activity and Applications
There is no readily available information in the scientific literature regarding the specific biological activity, signaling pathways, or established applications of "Pentane, 2,2'-oxybis-". Aliphatic ethers are a broad class of compounds with diverse biological activities, but specific data for this particular molecule is lacking.[20][21][22]
Visualization of Pathways and Workflows
A mandatory requirement of this guide was to provide diagrams for signaling pathways and experimental workflows using Graphviz. However, extensive searches of scientific literature and chemical databases did not yield any information on the involvement of "Pentane, 2,2'-oxybis-" in any specific biological signaling pathways or its use as a key component in a well-defined experimental workflow. Therefore, it is not possible to generate these visualizations.
Should future research elucidate the role of this compound in biological systems or its application in specific experimental procedures, this section will be updated accordingly.
Conclusion
"Pentane, 2,2'-oxybis-" is a simple aliphatic ether for which there is a notable lack of publicly available, detailed experimental data on its physical and chemical properties. The information provided in this guide is based on its known chemical identity and general characteristics of similar compounds. The outlined experimental protocols provide a framework for the determination of its key properties. Further research is required to fully characterize this compound and to explore its potential applications and biological activity.
References
- 1. ジペンチルエーテル ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. NMR Spectroscopy For Ether [mail.almerja.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mt.com [mt.com]
- 11. uoanbar.edu.iq [uoanbar.edu.iq]
- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. gcms.cz [gcms.cz]
- 16. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]
- 17. uoguelph.ca [uoguelph.ca]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) [inchem.org]
- 21. Biosynthesis of ethers: unusual or common natural events? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
